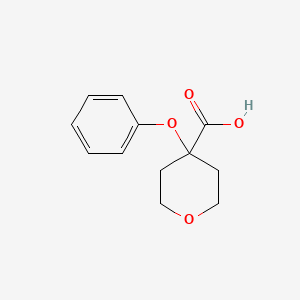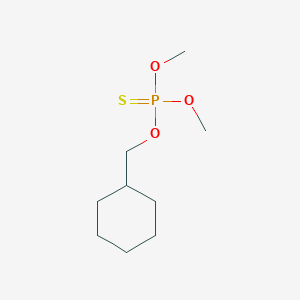
4-Phenoxyoxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxyoxane-4-carboxylic acid is a chemical compound with the molecular formula C12H14O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group attached to a phenoxyoxane ring . The strength of an acid or base is affected by the molecular structure .Chemical Reactions Analysis
Carboxylic acids, including this compound, can undergo a variety of chemical reactions. These reactions often involve the carboxyl group and can include nucleophilic acyl substitution pathways . Carboxylic acids can also react with thionyl chloride (SOCl2), PCl3, or PCl5 to form acid chlorides .Scientific Research Applications
Degradation and Environmental Remediation
- Electrochemical Degradation of Environmental Pollutants : A study detailed the electrochemical reduction and oxidation processes for degrading 4-bromophenol, a compound structurally similar to 4-Phenoxyoxane-4-carboxylic acid, using Pd–Fe/graphene catalytic cathodes. The research highlighted efficient pathways for removing such pollutants from water, implicating potential methods for treating water contaminated with phenoxycarboxylic acid derivatives (Xu et al., 2018).
Analytical Chemistry and Food Safety
- Detection of Phenoxy Carboxylic Acid Herbicides : Yuan et al. (2018) developed a sensitive method combining magnetic solid-phase extraction and dispersive liquid–liquid microextraction for determining phenoxy carboxylic acid herbicides in food crops. This technique could be crucial for monitoring the residues of such compounds in agricultural products, ensuring food safety (Yuan et al., 2018).
Material Science
- Polymer Synthesis and Functionalization : Research has shown the ability to synthesize and functionalize polymers with phenoxy and carboxylic acid groups. For instance, poly(benzofuran-co-arylacetic acid) was developed through thermal treatment, showcasing a novel class of highly functionalized polymers for various applications (Nan et al., 2017).
Bioremediation and Environmental Chemistry
- Bioremediation of Bisphenol A : A study by Chhaya and Gupte (2013) explored the bioremediation of Bisphenol A, a structurally related compound to this compound, using laccase from Fusarium incarnatum in a reverse micelles system. This approach highlights the potential for enzymatic degradation of phenolic pollutants, offering a sustainable method for environmental cleanup (Chhaya & Gupte, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-phenoxyoxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)12(6-8-15-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLSCYGGONLXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)


![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2537363.png)


![3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2537369.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2537370.png)

![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2537374.png)

![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)
